molecular formula C19H40N2O B11955202 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride CAS No. 767270-45-1

2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride

Cat. No.: B11955202
CAS No.: 767270-45-1
M. Wt: 312.5 g/mol
InChI Key: ZVBMJJRMMWZYQU-UHFFFAOYSA-N
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Description

2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a diethylamino group, an ethyl group, and a methyldecyl chain attached to an acetamide moiety. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride typically involves multiple steps, including the formation of the acetamide backbone and the introduction of the diethylamino and methyldecyl groups. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and 1-methyldecyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anesthetic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Diethylamino-N-ethylacetamide: Lacks the methyldecyl group, resulting in different chemical properties.

    N-Ethyl-N-(1-methyldecyl)-acetamide: Does not contain the diethylamino group, affecting its reactivity and applications.

Uniqueness

2-Diethylamino-N-ethyl-N-(1-methyldecyl)-acetamide hydrochloride is unique due to the presence of both the diethylamino and methyldecyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for certain research and industrial applications.

Properties

CAS No.

767270-45-1

Molecular Formula

C19H40N2O

Molecular Weight

312.5 g/mol

IUPAC Name

2-(diethylamino)-N-ethyl-N-undecan-2-ylacetamide

InChI

InChI=1S/C19H40N2O/c1-6-10-11-12-13-14-15-16-18(5)21(9-4)19(22)17-20(7-2)8-3/h18H,6-17H2,1-5H3

InChI Key

ZVBMJJRMMWZYQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)N(CC)C(=O)CN(CC)CC

Origin of Product

United States

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